molecular formula C8H10O4 B13149836 [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate

[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate

Cat. No.: B13149836
M. Wt: 170.16 g/mol
InChI Key: ZROFAXCQYPKWCY-ZCFIWIBFSA-N
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Description

[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 5-oxooxolan ring and a 2-methylprop-2-enoate group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate typically involves the esterification of 5-oxooxolan-3-yl with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate: shares similarities with other esters such as methyl acrylate and ethyl acrylate.

    This compound: is also comparable to other oxolan derivatives like 5-oxooxolan-3-yl acetate.

Uniqueness

    This compound: is unique due to its specific combination of the 5-oxooxolan ring and the 2-methylprop-2-enoate group, which imparts distinct chemical properties and reactivity.

  • The compound’s stereochemistry (3R configuration) also contributes to its unique behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3/t6-/m1/s1

InChI Key

ZROFAXCQYPKWCY-ZCFIWIBFSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1CC(=O)OC1

Canonical SMILES

CC(=C)C(=O)OC1CC(=O)OC1

Origin of Product

United States

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